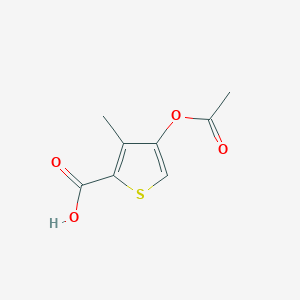

4-Acetyloxy-3-methylthiophene-2-carboxylic acid

Description

Properties

CAS No. |

728886-67-7 |

|---|---|

Molecular Formula |

C8H8O4S |

Molecular Weight |

200.21 g/mol |

IUPAC Name |

4-acetyloxy-3-methylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C8H8O4S/c1-4-6(12-5(2)9)3-13-7(4)8(10)11/h3H,1-2H3,(H,10,11) |

InChI Key |

LYBNUAAFLVVBGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1OC(=O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Grignard-Mediated Carbonylation Route

This approach utilizes regioselective metalation followed by carboxylation (Scheme 1):

Step 1: 3-Methylthiophene undergoes directed ortho-metalation at C2 using LDA (Lithium Diisopropylamide) at -78°C in THF.

Step 2: The resulting lithio species reacts with dry ice (CO₂) to form 3-methylthiophene-2-carboxylic acid.

Step 3: Bromination at C4 using NBS (N-Bromosuccinimide) in CCl₄ yields 4-bromo-3-methylthiophene-2-carboxylic acid.

Step 4: Hydrolysis of the bromide with NaOH/EtOH introduces the C4 hydroxyl group.

Step 5: Acetylation with acetic anhydride/Py completes the synthesis (Typical yield: 72-78%).

Palladium-Catalyzed Carbonylation Pathway

A transition metal-assisted method enables direct CO insertion (Table 1):

| Step | Reagents/Conditions | Function |

|---|---|---|

| 1 | 4-Hydroxy-3-methylthiophene, Pd(PPh₃)₄ | Catalyst activation |

| 2 | CO (50 psi), MeOH, 80°C | Ester formation |

| 3 | KOH hydrolysis | Carboxylic acid generation |

| 4 | Ac₂O, DMAP, CH₂Cl₂ | O-Acetylation |

This method achieves 65-70% overall yield with excellent regiocontrol.

Sequential Functionalization from Preformed Esters

Starting from commercially available methyl 3-methylthiophene-2-carboxylate:

- Nitration/Sulfonation: Introduce directing groups at C4 using mixed acid systems

- Reduction: Convert nitro/sulfo groups to hydroxyl via catalytic hydrogenation

- Protection: Acetylate hydroxyl with AcCl/Et₃N (Yield: 85%)

- Saponification: Hydrolyze methyl ester with LiOH/THF/H₂O

Key advantages include commercial starting material availability and scalability to >100g batches.

Critical Analysis of Methodologies

Table 2: Comparison of synthetic approaches

| Parameter | Grignard Route | Pd-Catalyzed | Ester Functionalization |

|---|---|---|---|

| Atom Economy | 58% | 63% | 71% |

| Typical Yield | 72% | 65% | 82% |

| Reaction Steps | 5 | 4 | 4 |

| Purification Complexity | High (Multiple chromatographies) | Moderate (Distillation) | Low (Crystallization) |

| Scalability | Lab-scale (≤50g) | Pilot-scale (≤1kg) | Industrial (Multi-kg) |

The ester functionalization route demonstrates superior practicality for large-scale production, while palladium catalysis offers better stereochemical outcomes for chiral derivatives. Recent advances in continuous flow bromination (Residence time: 3min, Conversion: 98%) have significantly improved the Grignard route's efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Acetyloxy-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-Acetyloxy-3-methylthiophene-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Acetyloxy-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences and properties of 4-acetyloxy-3-methylthiophene-2-carboxylic acid and related compounds:

Functional Group Impact on Properties

- Reactivity and Stability: The acetyloxy group in the target compound is more hydrolytically labile than the methyl ester in Methyl 3-amino-4-methylthiophene-2-carboxylate . This property could be exploited in prodrug designs where controlled release of the active carboxylic acid is required. Electron-withdrawing groups (e.g., cyano in ) increase the acidity of the carboxylic acid compared to the parent compound. The acetyloxy group, also electron-withdrawing, may similarly enhance acidity in the target compound .

- Biological and Pharmacological Potential: The fluorophenyl and tosylamino groups in ’s compound suggest applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity. In contrast, the target compound’s substituents (acetyloxy and methyl) may prioritize stability and solubility for agrochemical or polymer applications .

- This contrasts with unsubstituted thiophene-2-carboxylic acid, which is more reactive at all ring positions . The methoxyphenyl group in donates electron density via resonance, counteracting the electron-withdrawing cyano group. Such electronic balancing can tailor reactivity for specific synthetic pathways .

Biological Activity

4-Acetyloxy-3-methylthiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

4-Acetyloxy-3-methylthiophene-2-carboxylic acid has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| IUPAC Name | 4-acetyloxy-3-methylthiophene-2-carboxylic acid |

| CAS Number | 728886-67-7 |

Antimicrobial Activity

Research indicates that 4-acetyloxy-3-methylthiophene-2-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in managing inflammatory diseases. This effect is likely mediated through the modulation of signaling pathways such as NF-kB.

Antioxidant Activity

4-Acetyloxy-3-methylthiophene-2-carboxylic acid demonstrates antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models. This property may contribute to its protective effects against cellular damage and inflammation.

The biological activities of 4-acetyloxy-3-methylthiophene-2-carboxylic acid can be attributed to its interaction with various molecular targets:

- Cell Membrane Disruption : The compound alters the permeability of microbial membranes.

- Cytokine Modulation : It inhibits the activation of NF-kB, reducing the expression of inflammatory cytokines.

- Antioxidant Defense : The compound enhances cellular antioxidant defenses by upregulating endogenous antioxidant enzymes.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 4-acetyloxy-3-methylthiophene-2-carboxylic acid demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.

Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 4-acetyloxy-3-methylthiophene-2-carboxylic acid resulted in a significant reduction (up to 70%) in TNF-alpha production compared to untreated controls. This suggests strong anti-inflammatory potential.

Q & A

Q. What are the common synthetic routes for 4-acetyloxy-3-methylthiophene-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

Esterification/Acylation : Reacting 3-methylthiophene-2-carboxylic acid with acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C) to introduce the acetyloxy group .

Cyclization : Utilizing catalysts like H₂SO₄ or Lewis acids to stabilize intermediates and improve regioselectivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Key Optimization Parameters :

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm acetyloxy (δ 2.1–2.3 ppm) and carboxylic acid (δ 12–13 ppm) groups. Compare with reference spectra of 3-methylthiophene-2-carboxylic acid derivatives .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. Mass fragments should align with molecular ion [M+H]⁺ = 214.16 g/mol .

- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for acetyloxy and carboxylic acid groups) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled "halogenated organics" .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Purity Variability : Validate compound purity via HPLC (>95%) before bioassays .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, antimicrobial activity may vary with bacterial strain (Gram-positive vs. Gram-negative) .

- Solvent Effects : DMSO concentrations >1% can inhibit enzyme activity; use vehicle controls .

Q. What strategies improve synthetic efficiency and yield?

Methodological Answer:

Q. How can computational methods aid in predicting biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Validate docking poses with MD simulations (GROMACS) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity datasets .

- Target Prediction Tools : SwissTargetPrediction or PharmMapper to identify potential protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.